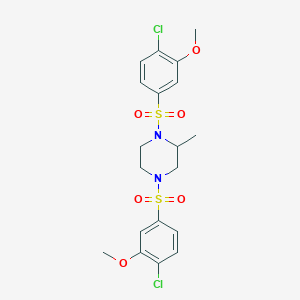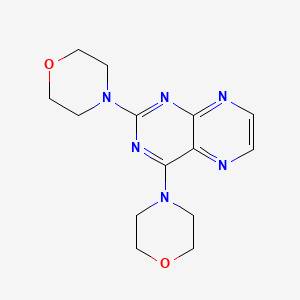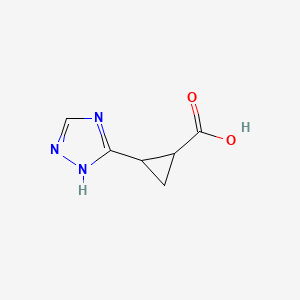![molecular formula C24H25NO8 B12207957 methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate](/img/structure/B12207957.png)
methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with methoxy groups and a chromenyl moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multi-step organic reactions. The starting materials often include methyl 4,5-dimethoxy-2-nitrobenzoate, which is reduced to the corresponding amine. This amine is then acylated with 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.
2,6-Dimethoxy-4-methylphenol: Shares similar methoxy substitution patterns.
4-Hydroxy-2-quinolones: Similar in terms of biological activity and synthetic applications
Uniqueness
Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the chromenyl moiety. This makes it a valuable compound for studying complex organic reactions and potential pharmacological effects.
Properties
Molecular Formula |
C24H25NO8 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C24H25NO8/c1-13-8-23(27)33-19-12-18(29-2)14(9-15(13)19)6-7-22(26)25-17-11-21(31-4)20(30-3)10-16(17)24(28)32-5/h8-12H,6-7H2,1-5H3,(H,25,26) |
InChI Key |
RYAFZDGPOMVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dioxaspiro[5.5]undecane, 3-nitro-](/img/structure/B12207878.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B12207883.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12207889.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207898.png)
![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12207901.png)
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12207902.png)

![2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12207916.png)
![N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12207923.png)

![2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12207937.png)

![3-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12207944.png)
![4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12207949.png)
